molecular formula C6H13NO2 B3425803 2-Amino-3,3-dimethylbutanoic acid CAS No. 471-50-1

2-Amino-3,3-dimethylbutanoic acid

Cat. No.: B3425803
CAS No.: 471-50-1
M. Wt: 131.17 g/mol
InChI Key: NPDBDJFLKKQMCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-tert-Leucine (CAS 20859-02-3) is a non-natural, chiral amino acid of significant interest in scientific research and development. Its unique structure, characterized by a bulky and rigid tert-butyl side chain, confers high steric hindrance and hydrophobicity, making it an exceptionally valuable building block for controlling the conformation of synthetic molecules . Primary Research Applications: In the pharmaceutical field, L-tert-Leucine is a critical chiral intermediate in the synthesis of advanced therapeutic agents. It serves as a key component in protease inhibitors, including those developed to combat HIV and hepatitis C virus . Furthermore, its application extends to the design of tumor-fighting agents and various other chiral drugs, where it helps improve efficacy and specificity by serving as a template for organocatalysts . Beyond drug synthesis, this amino acid is also utilized in nutritional science as a nutritional fortifier and in the cosmetic industry, where its properties are explored for product enhancement . Biosynthesis and Availability: Modern production of optically pure L-tert-Leucine leverages green biocatalytic methods, primarily using engineered E. coli systems that express leucine dehydrogenase (LeuDH) coupled with a cofactor-regenerating enzyme like formate dehydrogenase (FDH) or glucose dehydrogenase (GDH) . This enzymatic approach efficiently converts trimethylpyruvic acid (TMP) to L-tert-Leucine with high enantiomeric excess (e.e.), often exceeding 99.9% . Our product is supplied as a white to off-white powder with a molecular weight of 131.18 g/mol and a melting point above 300 °C . It is soluble in water and hydrochloric acid . Important Notice: This product is intended For Research Use Only (RUO) and is not approved for human therapeutic, veterinary use, or diagnostic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDBDJFLKKQMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197039, DTXSID00308412
Record name 2-Amino-3,3-dimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-tert-Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33105-81-6, 20859-02-3, 471-50-1
Record name tert-Leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33105-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Terleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033105816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20859-02-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203785
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-3,3-dimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-tert-Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-DL-VALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS3VJY8XHI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactions Analysis

Types of Reactions

L-tert-Leucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of L-tert-Leucine, which are used as intermediates in the synthesis of drugs and other bioactive compounds .

Scientific Research Applications

Pharmaceutical Applications

L-tert-Leucine as a Pharmaceutical Intermediate
L-Tle serves as a crucial building block for synthesizing various pharmaceutical compounds. Its unique structural properties, particularly the tert-butyl side chain, provide steric hindrance and hydrophobicity, making it an effective chiral auxiliary in asymmetric synthesis. This characteristic is particularly valuable in the development of biologically active compounds, including:

  • Antiviral Drugs : L-Tle is utilized in the synthesis of inhibitors for viruses such as HIV and hepatitis. For instance, it has been implicated in the production of HIV protease inhibitors, which are vital for antiretroviral therapy .
  • Cancer Treatment : The compound is also used to create peptide drugs that exhibit antitumor activity .

Biocatalysis

Biotechnological Production of L-Tle
Recent advancements have demonstrated the potential of using engineered microorganisms for the biosynthesis of L-Tle. For example, studies have shown that recombinant E. coli can efficiently produce L-Tle from trimethylpyruvic acid (TMP) using leucine dehydrogenase and formate dehydrogenase . Key findings include:

  • High Yield Production : A yield of 87.38% was achieved with an enantiomeric excess greater than 99.99%, indicating high purity levels suitable for pharmaceutical applications .
  • Sustainability : The enzymatic methods for producing L-Tle are favored over traditional chemical synthesis due to their lower environmental impact and higher optical purity .

Food and Animal Feed Additives

Nutritional Fortification
L-tert-Leucine is increasingly being recognized as a valuable additive in animal nutrition and food products. Its applications include:

  • Animal Feed : It acts as a nutritional fortifier that enhances growth performance and overall health in livestock .
  • Food Industry : In food formulations, L-Tle can improve texture and stability, contributing to enhanced product quality.

Research and Development

Chiral Auxiliary in Asymmetric Synthesis
L-Tle is widely used as a chiral auxiliary in various synthetic methodologies. Its application extends to:

  • Organocatalysis : It has been employed as a catalyst in reactions involving γ-substituted butenolides, showcasing its versatility in organic synthesis .
  • Development of New Catalysts : Researchers are exploring L-Tle-derived compounds to create new bifunctional catalysts that enhance reaction efficiency and selectivity in asymmetric synthesis .

Data Summary

Application AreaSpecific UsesKey Findings
PharmaceuticalsAntiviral drugs, cancer treatmentBuilding block for HIV protease inhibitors
BiocatalysisProduction from TMP using engineered E. coliHigh yield (87.38%), environmentally friendly
Animal NutritionFeed additiveEnhances growth performance
Organic SynthesisChiral auxiliaryUsed in organocatalysis for asymmetric synthesis

Case Studies

  • Production Efficiency Study : A study conducted on the biosynthesis of L-Tle using engineered E. coli reported a conversion rate of 81% with a concentration of 65.6 g/L achieved through optimized fed-batch strategies .
  • Pharmaceutical Development : Research into the synthesis of HIV protease inhibitors utilizing L-Tle demonstrated significant improvements in drug efficacy due to the compound's structural properties that enhance binding affinity to target proteins .

Mechanism of Action

The mechanism of action of L-tert-Leucine primarily involves its role as a chiral intermediate in drug synthesis. It interacts with specific enzymes and molecular targets to facilitate the formation of bioactive compounds. For example, in the synthesis of atazanavir, L-tert-Leucine acts as a precursor that undergoes several enzymatic transformations to yield the final drug product .

Comparison with Similar Compounds

Structural Isomers and Enantiomers

L-Tle is compared below with structurally related amino acids:

Compound Structure Key Features
L-tert-Leucine (2S)-2-amino-3,3-dimethylbutanoic acid Tert-butyl group induces steric hindrance; enhances drug binding/stability .
L-Leucine (2S)-2-amino-4-methylpentanoic acid Natural branched-chain amino acid; lower steric bulk than L-Tle .
L-Isoleucine (2S,3S)-2-amino-3-methylpentanoic acid Natural isomer with β-methyl branching; metabolically active .
L-Norleucine (2S)-2-aminohexanoic acid Linear side chain; used in peptide engineering .
D-tert-Leucine (2R)-2-amino-3,3-dimethylbutanoic acid Enantiomer of L-Tle; emerging applications in chiral ligands/catalysts .

Key Physical and Kinetic Properties

  • Stereoselectivity : Biocatalytic routes achieve e.e. >98% for L-Tle, whereas chemical synthesis struggles with low stereoselectivity (<50% e.e.) .
  • Enzyme Kinetics :
    • EsiLeuDH (from Exiguobacterium sibiricum) shows higher catalytic efficiency ($k{cat}/Km$) for trimethylpyruvic acid (TMP, 7.62 L·mmol⁻¹·s⁻¹) than for L-leucine (4.90 L·mmol⁻¹·s⁻¹), despite lower substrate affinity ($K_m$ = 5.96 mM vs. 0.88 mM) .
    • *Bacillus sphaericus LeuDH exhibits higher thermostability but lower activity toward TMP .

Advanced Biocatalytic Systems

  • Fusion Enzymes : The GDH-R3-LeuDH bifunctional enzyme achieves a record space-time yield of 2,136 g·L⁻¹·d⁻¹, outperforming single-enzyme systems (366 g·L⁻¹·d⁻¹ in membrane reactors) .
  • Cofactor Costs: NAD+ turnover numbers reach 4,230, reducing cofactor expenses by >95% .

Biological Activity

L-tert-Leucine (L-Tle) is a non-peptide amino acid that has gained attention due to its unique structural properties and biological activities. This article explores the biological activity of L-tert-Leucine, focusing on its enzymatic synthesis, applications in pharmaceuticals, and its role as a chiral auxiliary.

Enzymatic Synthesis of L-tert-Leucine

L-tert-Leucine can be synthesized through various enzymatic processes, primarily using leucine dehydrogenases (LeuDH). These enzymes catalyze the asymmetric reductive amination of trimethylpyruvic acid (TMP), converting it into L-Tle. Recent studies have demonstrated significant advancements in this area:

  • High-Yield Synthesis : A study reported the use of engineered E. coli cells to achieve a yield of 87.38% for L-Tle from TMP, with an enantiomeric excess greater than 99.99% .
  • Kinetic Parameters : The kinetic parameters of PbLeuDH towards TMP indicated a KmK_m value of 4.92 mM and a kcat/Kmk_{cat}/K_m ratio of 24.49 s1^{-1}mM1^{-1}, showcasing the enzyme's efficiency in catalyzing the reaction .

Biological Applications

L-tert-Leucine serves as a crucial building block in the synthesis of various biologically active compounds. Its applications include:

  • Chiral Auxiliaries : L-Tle is widely used in organic synthesis as a chiral auxiliary, facilitating the production of enantiomerically pure compounds .
  • Pharmaceutical Intermediates : It plays a vital role in the development of pharmaceutical agents, contributing to the synthesis of drugs with specific stereochemical configurations .

Case Studies and Research Findings

Several studies have highlighted the biological activity and applications of L-tert-Leucine:

  • Biocatalytic Processes : Research demonstrated that using semi-rational engineering on LeuDH could enhance its activity towards TMP by over 300%, significantly improving the efficiency of L-Tle production .
  • Production Strategies : A fed-batch feeding strategy was employed to transform up to 0.8 M TMP into L-Tle, achieving an average conversion rate of 81% and a concentration of 65.6 g/L . This method lays the groundwork for large-scale production.
  • Enzyme Characterization : Characterization studies have shown that PbLeuDH exhibits strict substrate preference for nonpolar aliphatic amino acids, demonstrating its potential for selective catalysis in synthetic applications .

Comparative Data Table

The following table summarizes key findings related to L-tert-Leucine synthesis and enzyme performance:

ParameterValueSource
Yield of L-Tle from TMP87.38%
Enantiomeric Excess>99.99%
Kinetic KmK_m for TMP4.92 mM
kcat/Kmk_{cat}/K_m24.49 s1^{-1}mM1^{-1}
Conversion Rate81%
Concentration Achieved65.6 g/L

Q & A

Q. What are the key enzymatic methods for synthesizing L-tert-leucine, and how do reaction conditions influence yield and enantiomeric purity?

L-tert-Leucine is synthesized via reductive amination of trimethylpyruvic acid using leucine dehydrogenase (LeuDH) coupled with cofactor regeneration systems (e.g., formate dehydrogenase, FDH). Optimal conditions include pH 8.0–9.0, 30–37°C, and substrate concentrations ≤100 g/L. Co-expression of LeuDH and FDH in E. coli enables efficient NADH regeneration, achieving >95% yield and >99% enantiomeric excess (ee) . Substrate inhibition occurs above 100 g/L, necessitating fed-batch strategies for scalability .

Q. Which analytical techniques are most reliable for characterizing L-tert-leucine in complex reaction mixtures?

High-performance liquid chromatography (HPLC) with chiral columns (e.g., Crownpak CR-I) is standard for ee determination. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are used for preliminary purity assessment. For quantification, reversed-phase HPLC with UV detection at 210 nm is recommended due to L-tert-leucine’s lack of intrinsic chromophores .

Q. How do researchers select and validate enzymes like LeuDH for L-tert-leucine synthesis?

Enzyme selection involves screening for thermostability, substrate specificity, and pH tolerance. For example, LeuDH from Exiguobacterium sibiricum exhibits high activity (12.8 U/mg) at 50°C and pH 10. Validation includes kinetic assays (e.g., Km for trimethylpyruvic acid: 2.3 mM) and cross-referencing with literature data .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported catalytic efficiencies of LeuDH variants across studies?

Discrepancies in catalytic efficiency (e.g., kcat/Km ranging from 1.2 to 4.5 s<sup>−1</sup> mM<sup>−1</sup>) arise from differences in expression systems, purification protocols, or assay conditions. Standardization using reference substrates (e.g., α-ketoisocaproate) and reporting full kinetic parameters (pH, temperature, buffer composition) is critical .

Q. How can researchers optimize multi-enzyme cascades for L-tert-leucine production while minimizing byproduct formation?

Kinetic modeling of coupled systems (LeuDH-FDH) identifies rate-limiting steps, such as NADH regeneration. For example, increasing FDH expression by 2.5-fold reduces accumulation of α-keto acid intermediates. Fed-batch addition of ammonium formate (1.5 M) maintains cofactor balance, improving yield from 80% to 95% .

Q. What structural insights guide the rational engineering of LeuDH for enhanced substrate tolerance?

Directed evolution and site-saturation mutagenesis target substrate-binding pockets. For instance, mutation F245L in Bacillus cereus LeuDH increases activity toward bulky substrates (e.g., trimethylpyruvic acid) by 40% due to reduced steric hindrance . Molecular dynamics simulations further predict stabilizing mutations (e.g., G102A) that improve thermostability .

Q. How do researchers resolve conflicting data on the impact of pH on LeuDH stability in industrial-scale bioreactors?

Contradictory stability profiles (e.g., half-life of 8 h at pH 8 vs. 2 h at pH 9) are reconciled by distinguishing between soluble and immobilized enzymes. Immobilization on epoxy resins extends operational stability to >10 cycles at pH 9.0, enabling continuous production .

Q. What methodologies validate the ecological impact of L-tert-leucine synthesis pathways in synthetic biology workflows?

Life-cycle assessment (LCA) models compare waste generation and energy use across enzymatic vs. chemical routes. Enzymatic routes reduce E-factor (kg waste/kg product) from 35 (chemical) to 5 (enzymatic) by eliminating heavy metal catalysts .

Methodological Frameworks

How to design a PICOT-style research question for optimizing L-tert-leucine biosynthesis?

  • Population: Recombinant E. coli expressing LeuDH/FDH.
  • Intervention: Fed-batch substrate addition with pH control.
  • Comparison: Batch vs. fed-batch yield (g/L) and ee (%).
  • Outcome: ≥90% yield with ≥99% ee.
  • Time: 24-hour fermentation. This framework ensures alignment with feasibility and relevance criteria .

Q. What FINER criteria apply when proposing novel L-tert-leucine applications in peptide therapeutics?

  • Feasible: Access to GMP-grade enzymes and scalable bioreactors.
  • Novel: Engineering LeuDH for non-natural amino acid incorporation.
  • Ethical: Compliance with biosafety protocols for genetically modified organisms.
  • Relevant: Addressing demand for HIV/hepatitis C protease inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3,3-dimethylbutanoic acid
Reactant of Route 2
2-Amino-3,3-dimethylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.